Climacostol

Description

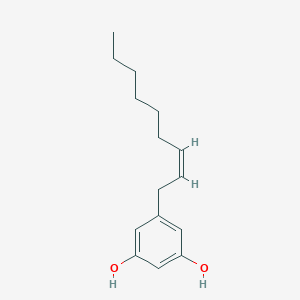

Structure

3D Structure

Properties

IUPAC Name |

5-[(Z)-non-2-enyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13/h7-8,10-12,16-17H,2-6,9H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWFGJNPZKSIEL-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443780 | |

| Record name | Climacostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253158-28-0 | |

| Record name | Climacostol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Climacostol

Historical Overview of Climacostol Chemical Synthesis

The development of synthetic routes to this compound has evolved from initial pathways that yielded isomeric mixtures to highly stereoselective methods that produce the biologically crucial (Z)-isomer.

The critical importance of the (Z)-configuration for this compound's biological activity spurred the development of more sophisticated, diastereoselective synthetic strategies. frontiersin.orgnih.govresearchgate.net The Wittig olefination emerged as a key and reliable method for constructing the carbon-carbon double bond with high (Z)-selectivity. frontiersin.orgnih.gov This approach offered a more direct and controllable route to the desired isomer compared to the metal-catalyzed reduction of alkynes, which can suffer from over-reduction to the alkane and issues with double bond migration. frontiersin.org

An innovative and straightforward synthesis was developed that yields the pure (Z)-isomer, avoiding contamination with the (E)-form often found in the natural product. mdpi.comnih.gov This strategy frequently employs a (Z)-selective Wittig reaction using an appropriate phosphonium (B103445) ylide. frontiersin.org To enhance the reaction's efficiency and prevent side reactions, such as the homo-olefination of the Wittig reagent, additives like cerium(III) chloride (CeCl₃) have been utilized. frontiersin.org The success of these diastereoselective methods has been instrumental in providing sufficient quantities of pure (Z)-Climacostol for detailed biological and pharmacological studies. mdpi.comresearchgate.net

Table 1: Overview of this compound Synthetic Strategies

| Synthetic Strategy | Key Reaction/Intermediate | Outcome/Significance |

| Early Pathways | Reduction of alkyne intermediate | Provided access to this compound and its first derivatives; often resulted in Z/E isomeric mixtures. frontiersin.orgd-nb.info |

| Diastereoselective Synthesis | (Z)-selective Wittig olefination | Enabled the production of pure (Z)-Climacostol, crucial for its biological activity. frontiersin.orgnih.govnih.gov |

Advanced Synthetic Strategies for this compound Analogues

Building upon the successful synthesis of the parent molecule, research has expanded to create novel analogues of this compound. These efforts focus on modifying the core structure to investigate structure-activity relationships and potentially enhance its biological profile. mdpi.comnih.gov

In the synthesis of complex molecules like this compound, protecting groups are essential for temporarily masking reactive functional groups, thereby allowing other parts of the molecule to be modified selectively. numberanalytics.comorganic-chemistry.org In the context of this compound synthesis, the protection of the two hydroxyl groups on the resorcinol (B1680541) ring is particularly critical. frontiersin.org This strategy prevents their interference with the key bond-forming reactions and, most importantly, influences the stereochemical outcome of the synthesis, ensuring the formation of the desired (Z)-isomer. frontiersin.orgresearchgate.net

Among various options, the methoxymethyl ether (MOM) has proven to be a superior protecting group for the phenolic hydroxyls in this compound synthesis. mdpi.comfrontiersin.orgresearchgate.net The use of MOM-protected intermediates in the Wittig reaction was found to be highly advantageous, favoring the formation of the (Z)-alkenyl derivative in very good yield and preventing the formation of the less active (E)-diastereomer. frontiersin.orgnih.govnih.gov

The MOM group not only ensures the desired stereoselectivity of the olefination step but also offers a significant advantage in its removal. nih.gov The deprotection can be achieved under mild, weakly acidic conditions (e.g., pH around 6.5). frontiersin.orgnih.gov This gentle deprotection is crucial as it quantitatively yields the final this compound product with its hydroxyl groups freed, without causing isomerization of the sensitive (Z)-double bond. mdpi.comnih.govresearchgate.net This specific protecting group strategy has also been applied to design a prodrug, where the MOM-protected this compound (termed MOMO) is inactive until it encounters an acidic environment, at which point it releases the active compound. mdpi.comnih.gov

To understand the structural requirements for this compound's activity, researchers have synthesized analogues with modified aliphatic side chains. mdpi.com The cytotoxicity of this compound was found to be related to the molecular structure of its unsaturated side chain. mdpi.comresearchgate.net Early synthetic work by Masaki et al. included the preparation of derivatives where the (Z)-double bond at the C-2' position was replaced with either a triple bond or a single bond. d-nb.info

These key analogues are:

5-Nonyl-benzene-1,3-diol: The fully saturated alkyl derivative, where the double bond is replaced by a single bond. d-nb.info

5-Non-2-ynyl-benzene-1,3-diol: The alkynyl derivative, featuring a triple bond instead of the double bond. d-nb.info

Studies comparing the biological activity of these compounds revealed that the degree of unsaturation in the aliphatic chain significantly modulates the cytotoxic potency, with the saturated alkyl derivative showing the highest cytotoxicity against several ciliate species, while the alkynyl derivative showed the lowest. d-nb.inforesearchgate.net

Table 2: this compound Analogues with Modified Aliphatic Chains

| Compound Name | Modification from this compound |

| 5-Nonyl-benzene-1,3-diol | The (Z)-alkene is replaced with a saturated alkyl chain. d-nb.info |

| 5-Non-2-ynyl-benzene-1,3-diol | The (Z)-alkene is replaced with an alkyne (triple bond). d-nb.info |

Modification of the Aliphatic Chain

Saturated Alkyl Derivatives

To understand the role of the double bond in the aliphatic side chain of this compound, a saturated alkyl derivative has been synthesized. d-nb.info This was achieved by modifying the synthetic route to this compound, resulting in a compound where the double bond is replaced with a single bond. d-nb.info Studies comparing the cytotoxic potency of native this compound with its saturated alkyl derivative have shown that the saturated version exhibits the highest cytotoxicity against a panel of ciliate species. mdpi.comresearchgate.net The cytotoxicity level of these molecules appears to be inversely correlated to the unsaturation level of their aliphatic chains. d-nb.infounimc.it

Alkynyl Derivatives

In addition to the saturated derivative, an alkynyl analogue of this compound has also been synthesized to further probe the influence of the side chain's saturation level. d-nb.info This was accomplished by creating a triple bond in the aliphatic chain. mdpi.comresearchgate.net When compared to both the native this compound and its saturated derivative, the alkynyl derivative, which carries a triple bond, demonstrated the lowest cytotoxic potency against various ciliate species. mdpi.comresearchgate.net

Modification of the Aromatic Ring

The aromatic ring of this compound has been a key target for structural modifications aimed at enhancing its therapeutic potential. mdpi.com These modifications have involved the introduction of additional functional groups to the benzene-1,3-diol core.

Methylated Analogues (e.g., AN1)

A methylated analogue of this compound, designated as AN1 (2-methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol), was synthesized to explore the impact of an additional methyl group on the aromatic ring. mdpi.comresearchgate.netnih.gov The synthesis of AN1 was not straightforward as a starting material with all the necessary phenyl ring substituents was unavailable; therefore, the synthesis started from the same material used for this compound synthesis. nih.gov Research has shown that AN1 exhibits appreciably higher toxicity against pathogenic microbes and protists compared to the parent compound, this compound. mdpi.comresearchgate.netresearcher.life For instance, AN1 showed significant activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis, as well as the fungus Candida albicans. mdpi.com

Hydroxylated Analogues (e.g., AN2)

Another key modification of the aromatic ring involved the introduction of an additional hydroxyl group to create a hydroxylated analogue known as AN2 (5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol). mdpi.comresearchgate.netnih.gov The rationale for this modification was based on observations that similar changes in other phenolic lipids led to improved biological activity. mdpi.comresearchgate.net Interestingly, the addition of the hydroxyl group in AN2 conferred the ability to induce programmed cell death in protistan cells. mdpi.comresearchgate.netresearcher.life While AN1 was found to be more toxic to pathogens, the effects of AN2 were generally comparable to or less potent than those of this compound. mdpi.com

Prodrug Design Strategies Based on this compound

To address challenges related to targeted delivery and to minimize off-target effects, prodrug strategies based on the this compound scaffold have been developed.

pH-Activated Prodrugs (e.g., MOMO)

A notable prodrug strategy involves the creation of a pH-activated derivative of this compound called MOMO. mdpi.comresearchgate.net This was achieved by protecting the hydroxyl groups on the aromatic ring with methoxymethyl ether (MOM) groups. mdpi.comnih.gov The synthesis of MOMO (1,3-bis(methoxymethoxy)-5-[(2Z)-non-2-en-1-yl]benzene) utilizes a (Z)-diastereoselective Wittig reaction, which is favored by the MOM-protecting groups, ensuring a high yield of the desired (Z)-isomer. nih.govfrontiersin.org

The key feature of MOMO is its pH-sensitivity. frontiersin.orgresearchgate.net The MOM protecting groups are stable at physiological pH but are readily cleaved in a weakly acidic environment (pH < 7) to release the active this compound. mdpi.comunimc.it This characteristic makes MOMO a promising candidate for targeting acidic microenvironments, such as those found in tumors. mdpi.comresearchgate.net Studies have demonstrated that MOMO is well-tolerated at physiological pH but becomes cytotoxic at a lower pH. frontiersin.orgresearchgate.net For example, in melanoma cells, the cytotoxic and apoptotic effects of MOMO become evident only in mild extracellular acidosis. frontiersin.orgresearchgate.net

Compound Names

| Abbreviation/Code | Full Chemical Name |

| This compound | 5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol |

| AN1 | 2-methyl-5-[(2Z)-non-2-en-1-yl]benzene-1,3-diol |

| AN2 | 5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol |

| MOMO | 1,3-bis(methoxymethoxy)-5-[(2Z)-non-2-en-1-yl]benzene |

Biological Activities and Cellular Mechanisms of Climacostol and Its Analogues

Cytotoxic Activity of Climacostol

This compound, a resorcinolic lipid produced by the freshwater ciliate Climacostomum virens as a chemical defense, has demonstrated significant cytotoxic activity across a range of eukaryotic organisms. d-nb.inforesearchgate.netnih.gov Its effects have been documented in various cell types, from single-celled protozoa to complex mammalian systems, both in vitro and in vivo. nih.govnih.govdoi.org

Eukaryotic Cell Line Responses

Mammalian Cancer Cell Lines (e.g., Melanoma, Squamous Carcinoma, Leukemia, Glioma, Neuroblastoma, Colon Carcinoma)

This compound exhibits potent cytotoxic and anti-proliferative effects on numerous human and rodent tumor cell lines. researchgate.netnih.govdoi.org Research has shown its efficacy against mouse melanoma (B16-F10), glioma (GL261), and colon carcinoma (CT26) cells. nih.govmdpi.com In human cell lines, it has demonstrated activity against neuroblastoma (SK-N-BE) cells. nih.govmdpi.com Earlier studies also confirmed its cytotoxic effects against human squamous carcinoma and leukemia cells. doi.orgunitus.it

The cytotoxic potential of this compound is concentration-dependent, with one study on B16-F10 mouse melanoma cells reporting a half-maximal effective concentration (EC50) of 6.3 μg/ml. unimc.it Its activity has been shown to induce apoptosis and inhibit the growth of tumor cells. nih.govdoi.org In fact, in vitro and in vivo evidence has positioned this compound as a highly effective cytotoxic compound against a wide array of cancer cells. researchgate.net

Table 1: Cytotoxic Activity of this compound Against a Selection of Mammalian Cancer Cell Lines

| Cell Line | Organism | Cancer Type | Noted Effect |

|---|---|---|---|

| B16-F10 | Mouse | Melanoma | Concentration-dependent reduction in viability; EC50 of 6.3 μg/ml. nih.govunimc.it |

| GL261 | Mouse | Glioma | Cytotoxic properties observed. nih.govmdpi.com |

| CT26 | Mouse | Colon Carcinoma | Cytotoxic properties observed. nih.govmdpi.com |

| SK-N-BE | Human | Neuroblastoma | Cytotoxic properties observed. nih.govmdpi.com |

| A431 | Human | Squamous Carcinoma | Inhibits cell growth and triggers apoptosis. mdpi.com |

| HL60 | Human | Promyelocytic Leukemia | Inhibits cell growth and triggers apoptosis. mdpi.com |

Non-Cancerous Mammalian Cell Lines

The effects of this compound have also been assessed on non-cancerous cell lines to understand its selectivity. Studies have shown that while this compound is cytotoxic to tumor cells, its potency can be lower against non-tumoral cells. doi.orgunitus.itunimc.it However, other research indicates that its effects are not always correlated with the cancerous origin of the cells, as it was found to be as toxic to C2C12 myoblasts as it was to the tested tumor cells. researchgate.net This suggests that further investigation is needed to fully understand its preferential effects on cancerous versus normal, non-transformed cells. mdpi.comresearchgate.net

Protozoan Ciliates (e.g., Blepharisma japonicum, Didinium nasutum, Dileptus margaritifer, Paramecium tetraurelia)

As a defensive toxin, this compound is highly effective against other protozoan ciliates. nih.gov Its cytotoxic activity has been evaluated against at least nine species of free-living ciliates that share its natural habitat. nih.govresearchgate.net These include Blepharisma japonicum, Didinium nasutum, Dileptus margaritifer, Euplotes aediculatus, Paramecium tetraurelia, and various Spirostomum and Stentor species. d-nb.infonih.govresearchgate.netresearchgate.net The toxin's effect on these organisms often results in cell lysis and necrosis. nih.govnih.gov The level of cytotoxicity has been observed to vary between different species, indicating a degree of target specificity. d-nb.inforesearchgate.net

In Vivo Models (e.g., Drosophila melanogaster, Mouse Melanoma Allografts)

The anti-tumor activity of this compound has been confirmed in animal models. nih.govunitus.it In mice with B16-F10 melanoma allografts, intratumoral injections of this compound led to a persistent inhibition of tumor growth, a decrease in tumor weight, and a significant improvement in the survival of the transplanted mice. nih.govresearchgate.netnih.govresearchgate.net These in vivo studies support the in vitro findings, showing that this compound effectively induces apoptosis within the tumor. unimc.itnih.gov

Studies using the fruit fly, Drosophila melanogaster, have also demonstrated the in vivo toxicity of this compound. nih.gov When administered orally, it proved to be harmful during larval development, causing apoptosis and increased reactive oxygen species (ROS) in the midgut, indicating gastrointestinal toxicity. nih.govresearchgate.net This research highlights the oral bioavailability and systemic effects of the compound in a multicellular organism. nih.gov

The cytotoxic effects of this compound are multifaceted, involving both direct membrane damage and the induction of programmed cell death pathways. As an amphiphilic resorcinolic lipid, it can interact with cellular membranes, leading to damage. nih.govunitus.it

A primary mechanism of action in mammalian tumor cells is the induction of a mitochondrion-dependent apoptotic program. doi.orgmdpi.com This process is characterized by the dissipation of the mitochondrial membrane potential, generation of ROS, and the activation of a caspase cascade (caspase-9 and -3), ultimately leading to DNA degradation. doi.orgunitus.itresearchgate.net this compound has been shown to rapidly form adducts with and cause damage to both nuclear and mitochondrial DNA, a key step in triggering cell death. doi.orgunitus.it This genotoxic activity is enhanced in the presence of copper ions, which are often found at higher levels in cancer cells. unitus.it

Mechanisms of Cytotoxicity

Induction of Programmed Cell Death (Apoptosis)

This compound is a potent inducer of programmed cell death, or apoptosis, in a range of human and rodent tumor cell lines. mdpi.comnih.govresearchgate.net Studies have shown that it inhibits cancer cell growth by triggering this cellular suicide program. mdpi.com Research on various cancer cell lines, including human melanoma, squamous carcinoma, and promyelocytic leukemia, has consistently demonstrated this compound's ability to initiate apoptosis. mdpi.comnih.gov This pro-apoptotic activity is a key component of its potential as a cytotoxic agent. nih.govnih.govfrontiersin.org In vivo studies using a mouse model of melanoma further confirmed that intratumoral injections of this compound activate apoptosis, leading to a significant reduction in viable tumor cells. nih.govcnr.it

The apoptotic program triggered by this compound is primarily mediated through the intrinsic, or mitochondrion-dependent, pathway. mdpi.comnih.govresearchgate.net This pathway is characterized by a series of events centered on the mitochondria. A critical early step is the dissipation of the mitochondrial membrane potential (ΔΨm), indicating a disruption of the mitochondrial structure's integrity. nih.govresearchgate.net For instance, treatment of B16-F10 melanoma cells with this compound resulted in approximately 70% of the cells displaying depolarized mitochondria. researchgate.net This loss of membrane potential is associated with the translocation of the pro-apoptotic protein Bax from the cytoplasm to the mitochondria. mdpi.comnih.gov The clustering of Bax at the mitochondrial membrane is a pivotal event that precedes the release of other pro-apoptotic factors. researchgate.net

The tumor suppressor protein p53 plays a crucial role in the apoptotic mechanism of this compound. mdpi.comnih.govnih.gov The signaling events responsible for the pro-apoptotic effects of this compound rely on the upregulation of the p53 network. mdpi.comnih.gov Upon treatment with this compound, there is a significant increase in p53 protein levels within the tumor cells. researchgate.net This activation of p53 is central to both the induction of apoptosis and the impairment of autophagy, another cellular process affected by this compound. nih.govfrontiersin.org Furthermore, the upregulation of p53 leads to the increased expression of its downstream targets, specifically Noxa and Puma, which are critical mediators of apoptosis. mdpi.comnih.govresearchgate.net Experiments using siRNA to silence p53 have confirmed its essential role in this compound-induced apoptosis. researchgate.net

A hallmark of the mitochondrion-dependent apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. mdpi.comnih.govembopress.org this compound treatment induces this translocation. nih.govresearchgate.net In the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. free.fr Specifically, the release of cytochrome c leads to the activation of caspase-9, which in turn proteolytically cleaves and activates executioner caspases, such as caspase-3. mdpi.comnih.govresearchgate.net The activation of caspase-3 is a point of no return in the apoptotic cascade, leading to the cleavage of various cellular substrates and the eventual dismantling of the cell. researchgate.net Immunofluorescence imaging has confirmed the presence of cleaved, active caspase-3 in this compound-treated melanoma cells. researchgate.netfrontiersin.org

| Key Apoptotic Event | Observation in this compound-Treated Cells | Key Protein(s) Involved | Reference |

|---|---|---|---|

| Mitochondrial Membrane Depolarization | Dissipation of mitochondrial membrane potential (ΔΨm). | - | nih.govresearchgate.net |

| Bax Translocation | Movement of Bax from the cytoplasm to the mitochondria. | Bax | mdpi.comnih.gov |

| p53 Upregulation | Increased protein levels of p53 and its targets. | p53, Noxa, Puma | mdpi.comnih.govresearchgate.net |

| Cytochrome c Release | Translocation from mitochondria to the cytosol. | Cytochrome c | mdpi.comnih.govresearchgate.net |

| Caspase Activation | Cleavage and activation of caspase-9 and caspase-3. | Caspase-9, Caspase-3 | mdpi.comnih.govresearchgate.netresearchgate.net |

DNA Damage Induction and Cleavage

This compound is capable of inducing rapid and significant DNA damage. mdpi.comnih.govexlibrisgroup.com This genotoxic effect is considered a primary mechanism contributing to its cytotoxic activity. mdpi.comfrontiersin.org Research has shown that this compound can bind to both nuclear and mitochondrial DNA. mdpi.com In the presence of copper ions (Cu(II)), this compound acts as a prooxidant, leading to the cleavage of DNA strands. mdpi.comnih.gov This process involves the generation of reactive oxygen species, which directly attack the DNA structure. nih.gov The ability of this compound to damage DNA is a mechanism shared by many established anticancer drugs. mdpi.com

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a key feature of this compound's mechanism of action. mdpi.comresearchgate.netmdpi.com The production of ROS, such as superoxide (B77818) radicals, is implicated in the Cu(II)-mediated DNA damage caused by the compound. mdpi.comnih.gov Studies using the fruit fly Drosophila melanogaster as an in vivo model have demonstrated that ingestion of this compound leads to an increased generation of ROS in the midgut, resulting in gastrointestinal toxicity and apoptosis. nih.govnih.govmdpi.com This elevation in ROS levels was also observed in the brain tissue of the flies, indicating a systemic effect. nih.govnih.gov The oxidative stress contributes significantly to the cellular damage and mitochondrial dysfunction observed in treated cells. nih.govmdpi.com

| Mechanism | Effect of this compound | Associated Factors | Reference |

|---|---|---|---|

| DNA Damage | Induces cleavage of plasmid and eukaryotic DNA. | Copper (II) ions | mdpi.comnih.gov |

| ROS Generation | Increases levels of reactive oxygen species. | - | mdpi.comnih.govmdpi.com |

| Mitochondrial Dysfunction | Inhibits Complex I of the electron transport chain. | NAD-linked respiration | researchgate.netresearchgate.net |

Dysfunctional Autophagy

This compound has been identified as a potent modulator of autophagy, a cellular process essential for homeostasis. mdpi.comnih.gov Research indicates that this compound induces a state of dysfunctional autophagy in tumor cells, characterized by a significant and sustained accumulation of autophagosomes. mdpi.comnih.govfrontiersin.org This disruption of the autophagic process is a result of impaired autophagic degradation rather than an increase in autophagosome formation. nih.govfrontiersin.org

Mechanistic studies have revealed that this compound's effects on autophagy are linked to the p53-AMPK axis. mdpi.comnih.govencyclopedia.pub The compound activates the tumor suppressor p53, leading to an upregulation of its protein levels within the nucleus. nih.govunimc.it This activation is thought to occur through effects on p53 stability, such as phosphorylation at the Ser15 site. nih.govunimc.it The activation of the p53 system is a critical crossroads, regulating both the anti-autophagic and pro-apoptotic actions of this compound. mdpi.comnih.gov While the mTOR pathway also plays a role, it appears to be unrelated to p53 levels. mdpi.comnih.gov

Interestingly, the effects of this compound on autophagy and apoptosis are considered to be separate events, which can independently influence cell fate decisions. mdpi.comnih.govunimc.it The activation of AMPKα by this compound is a primary driver of the disruption in autophagy, but it does not play a key role in regulating cell death. nih.gov This distinction highlights the compound's complex interaction with cellular pathways.

Effects on Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and anti-proliferative effects across a range of human and rodent tumor cell lines. frontiersin.orgnih.govnih.gov Studies have shown that it effectively inhibits the growth and reduces the viability of various cancer cells, including mouse melanoma (B16-F10), mouse glioma (GL261), human neuroblastoma (SK-N-BE), and mouse colon cancer (CT26) cells. nih.govresearchgate.net

The cytotoxic action of this compound is dose-dependent, with a pronounced reduction in cell viability observed with increasing concentrations. nih.govresearchgate.net For instance, in B16-F10 mouse melanoma cells, treatment with this compound for 24 hours resulted in a significant decrease in cell viability, with an Emax concentration value of approximately 30 μg/mL. nih.gov Furthermore, this compound has been shown to inhibit the proliferation of melanoma cells by 57% after a 24-hour exposure. researchgate.net

The underlying mechanism for its anti-proliferative and cytotoxic effects involves the induction of a mitochondrion-dependent apoptotic program. mdpi.comnih.gov this compound triggers this process through early DNA binding and subsequent damage, which is facilitated by the generation of reactive oxygen species (ROS) in the presence of Cu(II). mdpi.comnih.gov This leads to the activation of the intrinsic apoptotic pathway. mdpi.comnih.gov In vivo studies have corroborated these findings, showing that intratumoral injections of this compound inhibit the growth of melanoma allografts, reduce tumor weight, and decrease the number of viable and proliferating tumor cells. mdpi.comnih.govnih.gov

Synthetic analogues of this compound, such as AN1 (2-methyl-5 [(2Z)-non-2-en-1-yl]benzene-1,3-diol) and AN2 (5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol), have also been tested. nih.gov These analogues, along with this compound, cause a concentration-dependent reduction in the viability of both tumor and non-tumor immortalized cells. nih.gov

Neurotoxic Effects in Multicellular Organisms

Research utilizing the fruit fly Drosophila melanogaster as a model organism has provided the first evidence of the detrimental effects of ingested this compound in a non-target multicellular organism. nih.govresearchgate.netunimc.it When administered through food, this compound demonstrated a harmful role during the larval developmental stages. nih.govresearchgate.net

Specifically, the compound induced apoptosis and increased the generation of reactive oxygen species (ROS) in the midgut of eclosed larvae, indicating gastrointestinal toxicity. nih.govresearchgate.net Furthermore, this compound was found to increase brain ROS and inhibit the proliferation of neural cells, revealing a systemic neurotoxic effect. nih.govresearchgate.netresearchgate.net This was accompanied by impaired mitochondrial activity and lower expression of relevant antioxidant enzymes in the larvae. nih.govresearchgate.net

While adult offspring did not exhibit major alterations in survival or mobility, some chronic toxicity was observed. nih.govresearchgate.net This included somewhat affected mitochondrial activity and oviposition behavior, suggesting that the toxic effects of this compound can persist, albeit moderately, into the adult stages of the organism. nih.govresearchgate.net

Antimicrobial Activity of this compound

This compound exhibits a notable antimicrobial profile, demonstrating efficacy against certain types of microorganisms while being ineffective against others.

Efficacy Against Gram-Positive Bacteria

This compound has been shown to be effective against Gram-positive bacteria. nih.govresearchgate.netresearchgate.net Its antimicrobial activity has been demonstrated against pathogenic species such as Staphylococcus aureus and Enterococcus faecalis. nih.govresearchgate.net Studies have reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these bacteria. mdpi.comresearchgate.net

The synthetic analogue AN1 has shown even greater toxicity against S. aureus and E. faecalis compared to the native this compound, with MIC and MBC values of 8 µg/mL. mdpi.comnih.gov Another study reported MIC and MBC values for this compound and its derivatives against Gram-positive bacteria ranging from 8 to 32 mg L−1. researchgate.net

Table 1: Efficacy of this compound and its Analogue AN1 against Gram-Positive Bacteria

| Compound | Bacterium | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 | 32 |

| This compound | Enterococcus faecalis | 32 | 32 |

| AN1 | Staphylococcus aureus | 8 | 8 |

| AN1 | Enterococcus faecalis | 8 | 8 |

Efficacy Against Fungi (e.g., Candida albicans)

This compound and its analogues have also demonstrated potent antifungal activity, particularly against the pathogenic fungus Candida albicans. nih.govnih.govresearchgate.netresearchgate.net The efficacy of this compound against C. albicans is comparable to its activity against Gram-positive bacteria. researchgate.net

The synthetic analogue AN1 has been found to be a highly toxic compound against C. albicans, with both MIC and MBC values of 4 µg/mL. mdpi.comnih.gov This indicates a stronger antifungal effect than the parent compound. Another study found the MIC and MBC for this compound against C. albicans to be 16 mg L-1 and 32 mg L-1 respectively. researchgate.net

**Table 2: Efficacy of this compound and its Analogue AN1 against *Candida albicans***

| Compound | Fungus | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Candida albicans | 16 | 32 |

| AN1 | Candida albicans | 4 | 4 |

Ineffectiveness Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

A significant characteristic of this compound's antimicrobial spectrum is its lack of effectiveness against Gram-negative bacteria. nih.govnih.govresearchgate.net Studies have consistently shown that this compound and its synthetic analogues are substantially ineffective against species such as Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net

This ineffectiveness is believed to be related to the unique structure of the Gram-negative bacterial cell wall. nih.gov The outer membrane of Gram-negative bacteria acts as a barrier, preventing the compound from reaching its target and exerting a toxic effect. nih.gov

Antiviral Activity of this compound

Recent investigations have expanded the known biological activities of this compound to include antiviral properties. mdpi.comnih.gov While historically recognized for its antibacterial and antifungal effects, the potential for this compound to affect viral viability had not been explored until recently. mdpi.comnih.gov Preliminary studies have focused on its effects on waterborne viruses, given the freshwater habitat of Climacostomum virens, the ciliate that produces the compound. mdpi.comfrontiersin.org

This compound has demonstrated the ability to reduce the infectivity of Human Adenovirus serotype 5 (HAdV5) in vitro. nih.govresearchgate.net HAdV5 was selected as a representative waterborne virus for these initial antiviral assessments. mdpi.comnih.gov

In a key study, the effect of this compound on HAdV5 was evaluated using HeLa cell cultures for viral titer determination. mdpi.comresearchgate.net Researchers established that a this compound concentration of 0.0002 mg/mL was the lowest dilution that did not adversely affect the viability and replication of the HeLa cells themselves. nih.gov The 50% cytotoxic concentration (CC50) of this compound for HeLa cells was previously determined to be 0.0007 mg/mL. nih.gov

The experiments involved a contact time of 30 minutes between a fixed concentration of this compound (0.0002 mg/mL) and the viral suspension at room temperature. researchgate.netnih.gov The results showed that this compound was effective at reducing HAdV5 infectivity. mdpi.comnih.gov The degree of viral reduction was dependent on the initial viral titer. researchgate.netnih.gov

When the initial HAdV5 titer was high (2.36 × 10⁵ TCID₅₀/mL), a 1.62 Log₁₀ reduction in infectivity was observed, which corresponds to a 97.6% decrease. mdpi.comnih.govresearchgate.net At lower starting viral titers of approximately 10⁴ and 10³ TCID₅₀/mL, the reduction was more pronounced, reaching approximately 3 Log₁₀ (99.9%). mdpi.comnih.govresearchgate.net Specifically, an initial titer of 2.58 × 10⁴ TCID₅₀/mL was reduced by 2.90 Log₁₀, and a titer of 1.82 × 10³ TCID₅₀/mL was reduced by 2.80 Log₁₀. mdpi.comnih.govresearchgate.net

These preliminary findings are significant as they represent the first evidence of this compound's antiviral activity. mdpi.comnih.gov Further research is needed to fully characterize the molecular mechanism of this viral inhibition and to evaluate its effectiveness under different experimental conditions. mdpi.com

Table 1: Research Findings on the Inhibition of HAdV5 by this compound

| Initial HAdV5 Titer (TCID₅₀/mL) | This compound Concentration | Contact Time | Log₁₀ Reduction | Percentage Reduction (%) | Source |

| 2.36 × 10⁵ | 0.0002 mg/mL | 30 min | 1.62 | 97.6 | nih.govresearchgate.net |

| 2.58 × 10⁴ | 0.0002 mg/mL | 30 min | 2.90 | 99.9 | nih.govresearchgate.net |

| 1.82 × 10³ | 0.0002 mg/mL | 30 min | 2.80 | 99.9 | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Climacostol

Influence of Aliphatic Chain Configuration

The long, unsaturated aliphatic hydrocarbon chain attached to the phenolic skeleton is a defining feature of climacostol. mdpi.com Research has demonstrated that the configuration and saturation level of this chain are critical determinants of the compound's biological potency. mdpi.comd-nb.info

This compound's aliphatic chain contains a double bond at the C2'-C3' position, which can exist in either a (Z) or (E) configuration. researchgate.netnih.gov SAR studies have unequivocally shown that the (Z)-diastereomer is the more biologically active form. researchgate.netnih.govunicam.it The natural product isolated from Climacostomum virens is often a mixture that includes the less active (E)-diastereomer. nih.govunicam.it This has prompted the development of innovative, diastereoselective chemical syntheses to produce pure (Z)-climacostol, which is more effective than the natural mixture. unicam.itfrontiersin.org The ability to synthesize the pure (Z)-isomer has been crucial for accurately studying its effects on various biological systems and understanding the structural basis of its activity. nih.govunicam.it

The degree of unsaturation in the aliphatic chain significantly modulates this compound's cytotoxicity, particularly against free-living ciliated protozoa. mdpi.comd-nb.infounimc.it To investigate this, researchers synthesized and tested two key derivatives: an alkyl derivative with a saturated single bond (5-nonylbenzene-1,3-diol) and an alkynyl derivative with a triple bond (5-non-2-ynyl-benzene-1,3-diol). d-nb.inforesearchgate.netresearchgate.net

When tested against a panel of ten ciliate species, a clear trend emerged: the cytotoxicity level of the molecules was inversely correlated with the unsaturation level of their aliphatic chains. d-nb.info The saturated alkyl derivative exhibited the highest cytotoxic potency. mdpi.comresearchgate.net Native this compound, with its double bond, showed intermediate cytotoxicity, while the alkynyl derivative, featuring a triple bond, was the least potent. mdpi.comresearchgate.net This demonstrates that the cytotoxic potency can be systematically modulated by substituting the double bond with a single or triple bond. d-nb.inforesearchgate.netresearchgate.net

Interestingly, this direct relationship between chain saturation and cytotoxicity does not extend to antimicrobial activity. mdpi.com Studies on pathogenic bacteria and the fungus Candida albicans showed that all three compounds (alkyl, alkenyl, and alkynyl derivatives) possessed appreciable and comparable antimicrobial activity. mdpi.com This suggests that while the saturation of the side chain is a key factor for cytotoxicity against ciliates, it is not the primary determinant of its antibacterial or antifungal action. mdpi.comresearchgate.net

| Compound | Aliphatic Chain Bond Type | Relative Cytotoxicity |

|---|---|---|

| Alkyl Derivative | Single Bond (Saturated) | High |

| This compound (Native) | Double Bond (Unsaturated) | Intermediate |

| Alkynyl Derivative | Triple Bond (Unsaturated) | Low |

Impact of Aromatic Ring Substitutions

The resorcinol (B1680541) moiety (a di-hydroxy-phenyl group) is the other major structural component of this compound. mdpi.com SAR studies have explored how introducing additional functional groups to this aromatic ring alters the molecule's biological profile. nih.govresearcher.life This was prompted by observations that similar modifications on other phenolic lipids often result in significantly improved cytotoxic and antimicrobial activities. mdpi.comresearchgate.net

A synthetic analogue, 2-methyl-5[(2Z)-non-2-en-1-yl]benzene-1,3-diol (referred to as AN1), was created by adding a methyl group to the aromatic ring of this compound. nih.govresearcher.lifemdpi.com This modification led to a significant change in biological activity. nih.govnih.gov The methylated analogue, AN1, exhibited appreciably higher toxicity against pathogenic microbes and protists compared to the native this compound. nih.govresearcher.liferesearchgate.net This suggests that the introduction of a methyl group can effectively enhance the compound's potency against these organisms. nih.govmdpi.com However, when tested on mammalian tumor cell lines, AN1 displayed similar or even lower potency compared to this compound. nih.gov

Another analogue, 5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol (referred to as AN2), was synthesized by introducing an additional hydroxyl group to the aromatic ring, converting the resorcinol core into a pyrogallol-type structure. nih.govresearcher.lifemdpi.com The effects of this modification were distinct from those of methylation. Against pathogenic microbes and ciliates, the activity of AN2 was generally comparable to or, in some cases, less potent than native this compound. mdpi.com Similarly, on mammalian tumor cells, AN2 showed potencies that were similar to or lower than this compound. nih.gov A noteworthy finding was that AN2 gained the ability to induce programmed cell death (apoptosis) in protistan cells, a mechanism not highlighted for the parent compound in these organisms. nih.govresearchgate.netnih.gov This indicates that increasing the number of hydroxyl groups does not necessarily lead to an increase in general cytotoxicity but can introduce novel mechanisms of action. mdpi.com

Correlation of Molecular Structure with Target Organism Selectivity

The structural modifications to both the aliphatic chain and the aromatic ring not only alter the potency of this compound but also influence its selectivity towards different target organisms. nih.govd-nb.info

The saturation level of the aliphatic chain is closely linked to the cytotoxic action against ciliated protists but does not correlate well with its antimicrobial activity against bacteria. mdpi.com This implies that different structural features govern the effects on these distinct types of organisms. The limited effect of this compound and its derivatives on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is thought to be due to the peculiar structure of their outer membrane, which acts as a selective barrier. mdpi.comresearchgate.net

| Compound | Modification | Activity vs. Pathogens/Protists | Activity vs. Mammalian Tumor Cells | Notable Mechanism |

|---|---|---|---|---|

| This compound (Native) | None | Baseline Cytotoxicity | Cytotoxic | Triggers apoptosis in tumor cells. mdpi.com |

| AN1 | + Methyl Group | Higher toxicity than this compound | Similar or lower potency than this compound | Enhanced general toxicity to microbes. nih.govresearcher.life |

| AN2 | + Hydroxyl Group | Comparable or lower toxicity than this compound | Similar or lower potency than this compound | Induces apoptosis in protists. nih.govnih.gov |

Translational Research and Future Perspectives for Climacostol

Climacostol as a Lead Compound for Therapeutic Development

The unique chemical structure and potent bioactivity of this compound make it a promising candidate for the development of new drugs. nih.govmdpi.com Its efficacy has been demonstrated in preclinical studies for both cancer and microbial infections.

Potential in Anticancer Drug Design

This compound has shown significant potential as an anticancer agent, exhibiting cytotoxic, pro-apoptotic, and anti-autophagic effects on various tumor cells. nih.gov Research has demonstrated its ability to inhibit the growth of human and rodent tumor cells, including mouse melanoma. nih.govresearchgate.net

The anticancer mechanism of this compound involves the induction of DNA damage and the activation of the intrinsic apoptotic pathway. nih.gov This is characterized by the dissipation of the mitochondrial membrane potential, release of Cytochrome c, and activation of caspases. researchgate.netnih.gov Specifically, the p53 signaling network and its targets, Noxa and Puma, are upregulated, playing a crucial role in the apoptotic process. nih.gov In a mouse model of melanoma, intra-tumoral injections of this compound led to a persistent inhibition of tumor growth, a reduction in tumor weight, and improved survival rates. researchgate.netnih.gov Notably, this compound appears to be more selective in its toxicity towards tumor cells compared to non-tumor cells. researchgate.netnih.gov

The aromatic ring of this compound is believed to be a key structural feature for its anticancer activity. nih.gov The cytotoxic effects are triggered by the generation of reactive oxygen species (ROS) in the presence of copper ions, leading to DNA binding and damage. nih.gov Furthermore, this compound has been shown to induce a dysfunctional autophagic process in tumors, suggesting a dual mechanism of action that targets both apoptosis and autophagy. frontiersin.org

| Cell Line | Type of Cancer | Observed Effect of this compound |

| B16-F10 | Mouse Melanoma | Reduced viability/proliferation, DNA damage, apoptosis. researchgate.netnih.gov |

| A431 | Human Squamous Carcinoma | Inhibition of cell growth, mitochondrion-dependent apoptosis. mdpi.com |

| HL60 | Human Promyelocytic Leukemia | Inhibition of cell growth, mitochondrion-dependent apoptosis. mdpi.com |

Potential in Antimicrobial Agent Development

This compound exhibits potent antimicrobial activity against a range of pathogens, including Gram-positive bacteria and the fungus Candida albicans. nih.govmdpi.com However, it shows no significant toxicity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

The antimicrobial efficacy of this compound and its synthetic analogues has been evaluated, with minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) typically ranging from 8 to 32 mg L⁻¹ for susceptible organisms. mdpi.com The structure of the side chain of this compound plays a role in its cytotoxic potency against microbes. mdpi.com

The development of synthetic analogues of this compound has shown promise in enhancing its antimicrobial properties. For instance, an analogue with a methyl group added to the aromatic ring (AN1) demonstrated higher toxicity against pathogenic microbes and protists than the parent compound. researchgate.netresearchgate.net Another analogue with an additional hydroxyl group (AN2) also showed appreciable antimicrobial effects. nih.gov

| Microorganism | Type | Antimicrobial Effect of this compound |

| Gram-positive bacteria | Bacteria | Effective |

| Candida albicans | Fungus | Effective |

| Escherichia coli | Gram-negative bacteria | Not significantly affected |

| Pseudomonas aeruginosa | Gram-negative bacteria | Not significantly affected |

Prodrug Strategies for Targeted Delivery

To enhance the therapeutic potential and minimize off-target effects of this compound, prodrug strategies are being explored. These approaches aim to deliver the active compound specifically to the target site, such as a tumor microenvironment.

pH-Sensitive Delivery Systems

One promising strategy involves the development of pH-sensitive prodrugs of this compound. frontiersin.org The acidic microenvironment of tumors (typically pH below 7.0) provides a trigger for the selective activation of such prodrugs. frontiersin.org

A methoxymethyl ether (MOM) protected analogue of this compound, named MOMO, has been synthesized and characterized as a pH-sensitive prodrug. frontiersin.orgresearchgate.net The MOM protecting groups are stable at physiological pH but are readily cleaved in a weakly acidic environment (around pH 6.3-6.5) to release the active this compound. frontiersin.orgresearchgate.net This strategy allows for the targeted delivery and activation of the cytotoxic agent within the tumor microenvironment, potentially reducing systemic toxicity. frontiersin.orgnih.gov

In vitro studies have shown that MOMO is well-tolerated at physiological pH but its cytotoxicity is rapidly triggered under acidic conditions. frontiersin.orgresearchgate.net In mouse melanoma cells, the cytotoxic and apoptotic effects of MOMO were only evident in a mild extracellular acidosis, suggesting preferential activation in the tumor microenvironment. frontiersin.orgnih.gov Furthermore, in vivo studies using the fruit fly Drosophila melanogaster fed an acidic diet demonstrated the efficient oral delivery and activity of MOMO, leading to cell death in the gut and reduced mitosis in the brain tissue. frontiersin.orgnih.gov

Ecological and Environmental Applications

Beyond its therapeutic potential, this compound and the organism that produces it, C. virens, have potential applications in environmental management.

Potential in Wastewater Treatment

The antimicrobial and virucidal properties of this compound suggest its potential use in wastewater treatment plants. mdpi.comresearchgate.net The incorporation of C. virens, which naturally produces this compound, into the activated sludge could help reduce the presence of prokaryotic and eukaryotic pathogens. mdpi.comresearchgate.net

Preliminary studies have also indicated that this compound can reduce the infectivity of human adenovirus 5 (HAdV5) in vitro. nih.govresearchgate.net At a concentration of 0.0002 mg/mL, this compound caused a significant reduction in the titer of HAdV5. nih.govresearchgate.net This suggests that this compound-producing ciliates could play a role in mitigating the viral load in the secondary effluent of wastewater treatment plants. mdpi.comresearchgate.netnih.gov This natural approach could offer an alternative to chemical disinfectants, which can have undesirable side effects. nih.gov

Unexplored Biological Activities and Non-Target Organism Effects

While much of the research on this compound has centered on its antimicrobial and anticancer properties, its broader biological activities and effects on non-target organisms remain largely unexplored. Understanding these aspects is crucial for evaluating its potential as a therapeutic agent and its ecological impact.

Recent studies have begun to investigate the in vivo effects of this compound on non-target multicellular organisms using the fruit fly, Drosophila melanogaster, as a model system. nih.govnih.gov When administered through food, this compound was found to be detrimental during the larval developmental stages, demonstrating gastrointestinal toxicity. nih.govdntb.gov.ua This was evidenced by the induction of apoptosis and an increase in reactive oxygen species (ROS) in the larval midgut. nih.gov However, the compound did not appear to affect the proliferation of enteroendocrine cells, suggesting that the damage was moderate and did not trigger a full repair program. nih.govdntb.gov.ua

The research also revealed a systemic, neurotoxic role for this compound. nih.govdntb.gov.ua The compound was shown to increase ROS levels in the brain and inhibit the proliferation of neural cells in the fruit fly larvae. nih.govnih.gov This was accompanied by a decrease in the expression of important antioxidant enzymes and impaired mitochondrial activity. nih.govnih.gov Although adult flies that developed from the exposed larvae did not show major alterations in survival or mobility, they did exhibit some effects of chronic toxicity, including moderately affected mitochondrial activity and oviposition behavior. nih.govnih.gov These findings represent the first demonstration of the detrimental effects of ingested this compound in a non-target multicellular organism, highlighting the need for further investigation into its off-target effects. nih.govdntb.gov.ua

| Model Organism | Observed Effects of this compound | Research Findings |

| Drosophila melanogaster (Fruit fly) | Gastrointestinal Toxicity | Induced apoptosis and increased reactive oxygen species (ROS) in the larval midgut. nih.govdntb.gov.ua |

| Neurotoxicity | Increased brain ROS and inhibited neural cell proliferation. nih.govdntb.gov.ua | |

| Developmental Effects | Harmful during larval developmental stages. nih.gov | |

| Chronic Toxicity | Moderately affected mitochondrial activity and oviposition behavior in adult offspring. nih.gov | |

| Biochemical Effects | Lowered expression of key antioxidant enzymes and impaired mitochondrial activity. nih.govnih.gov |

Advanced Methodologies for this compound Research

Future research into this compound will benefit significantly from the application of advanced scientific methodologies to fully elucidate its mechanisms of action, improve its pharmacological properties, and assess its potential for clinical translation.

The use of in vivo models has been critical in substantiating the therapeutic potential of this compound observed in cell cultures. researchgate.net

In Vivo Antitumor Studies: Early in vivo studies in mice with melanoma allografts have shown that intratumoral injections of this compound can inhibit tumor growth, reduce tumor weight and size, and increase the survival rate of the transplanted mice. nih.govresearchgate.net These experiments provided crucial evidence of the compound's anticancer efficacy in a living organism. researchgate.netnih.gov

Drosophila melanogaster as a Model for Bioavailability: The fruit fly, Drosophila melanogaster, has emerged as a valuable tool for studying the systemic effects and oral bioavailability of this compound. nih.govmdpi.com Feeding experiments have successfully demonstrated that ingested this compound is orally bioavailable and biologically active, as it is absorbed in the midgut and exerts systemic effects, including neurotoxicity. nih.gov This model is considered a potent tool for detecting potential damaging effects of new compounds and assessing oral delivery. mdpi.comfrontiersin.org

Addressing Bioavailability Challenges: A significant hurdle in the therapeutic application of this compound is its bioavailability. researchgate.net The development of chemically modified analogues and prodrugs is a key strategy to circumvent these issues. nih.govresearchgate.net For instance, the creation of a prodrug that becomes active only in specific pH environments, such as the acidic microenvironment of tumors, represents a sophisticated approach to improving targeted delivery and bioavailability. mdpi.comfrontiersin.org

While specific transcriptomic or proteomic studies on this compound are not yet widely published, the use of "omics" technologies is a logical and necessary next step for a deeper understanding of its biological functions. mdpi.comnih.gov These high-throughput methods can provide a comprehensive view of the global changes in gene expression (transcriptomics) and protein levels (proteomics) within a cell or organism in response to the compound. researchgate.netnih.gov

The study of ingested this compound in Drosophila sets a precedent for using a nutrigenomics approach, which examines how nutrients or chemicals influence the transcriptome, proteome, and metabolome. researchgate.net Applying these techniques could:

Identify Molecular Pathways: Elucidate the full spectrum of cellular pathways modulated by this compound, beyond the currently known effects on apoptosis and autophagy. nih.govresearchgate.net

Uncover Off-Target Effects: Gain insight into potential off-target interactions, which is crucial for predicting and understanding pharmacological side effects. nih.govdntb.gov.ua

Discover Biomarkers: Identify biomarkers that indicate the compound's activity or toxicity.

Clarify Mechanisms of Action: Provide a more holistic picture of how this compound induces cell death and inhibits tumor growth, potentially revealing new targets and synergistic drug combinations. nih.govnih.gov

The integration of multi-omics datasets is a powerful strategy for discovering new bioactive molecules and understanding the complex mechanisms that control their effects. nih.gov

A significant area of translational research for this compound involves the chemical synthesis of novel analogues designed to optimize its pharmacological properties. mdpi.comresearchgate.net The goal is to enhance potency, modulate the mechanism of action, and improve drug-like properties such as bioavailability. researchgate.netnih.gov Several synthetic analogues have been developed and studied. researchgate.netresearchgate.net

Modulation of the Side Chain: Early modifications focused on the unsaturated side chain. It was found that a saturated alkyl derivative had the highest cytotoxicity against certain protists, while an alkynyl derivative with a triple bond had the lowest, with the native this compound showing intermediate activity. mdpi.com This demonstrated that the saturation of the hydrocarbon chain could directly modulate cytotoxic potency. nih.govresearchgate.net

Modification of the Aromatic Ring: More recent efforts have focused on adding functional groups to the resorcinol (B1680541) ring. nih.govnih.gov

AN1 (2-methyl-5 [(2Z)-non-2-en-1-yl]benzene-1,3-diol): This analogue, which has an added methyl group, showed significantly higher toxicity against pathogenic microbes and protists compared to native this compound. nih.govnih.gov

AN2 (5-[(2Z)-non-2-en-1-yl]benzene-1,2,3-triol): The addition of a hydroxyl group to the ring created an analogue capable of inducing programmed cell death (apoptosis) in protistan cells. nih.govresearchgate.netnih.gov

Prodrug Development: To address issues of targeted delivery, a prodrug of this compound, referred to as MOMO, was synthesized. mdpi.comfrontiersin.org This compound uses a methoxymethyl ether protecting group on the resorcinol ring, rendering it inactive. nih.gov The protecting group is removed in weakly acidic environments (pH < 6.8), releasing the active this compound. mdpi.comroyalsocietypublishing.org This pH-dependent activation is a promising strategy for targeting the acidic microenvironment characteristic of solid tumors. mdpi.comfrontiersin.org

These studies show that the this compound structure is a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity and the development of derivatives with enhanced therapeutic potential. mdpi.comresearchgate.net

| Analogue Name/Type | Structural Modification | Optimized Pharmacological Profile |

| Alkyl derivative | Single bond in the side chain (saturated) | Highest cytotoxicity against tested protists. mdpi.com |

| Alkynyl derivative | Triple bond in the side chain | Lowest cytotoxic potency against tested protists. mdpi.comresearchgate.net |

| AN1 | Methyl group added to the aromatic ring | Higher toxicity against pathogenic microbes and protists than this compound. nih.govnih.gov |

| AN2 | Hydroxyl group added to the aromatic ring | Ability to induce programmed cell death in protists. nih.govnih.gov |

| MOMO (Prodrug) | Methoxymethyl (MOM) ether protecting group on the aromatic ring | pH-activated; becomes cytotoxic this compound in acidic environments (e.g., tumors). nih.govmdpi.comfrontiersin.org |

Q & A

Q. What in vitro models and parameters are used to evaluate Climacostol’s cytotoxic effects?

- Methodological Answer : Standard assays include:

- Cell viability assays (e.g., MTT or trypan blue exclusion) to measure survival rates at varying concentrations and exposure times.

- Apoptosis markers (e.g., caspase-3 activation, Annexin V staining) to confirm programmed cell death.

- Morphological analysis via microscopy to observe nuclear condensation and membrane blebbing .

- Table 1 : Example data from melanoma cell lines treated with this compound (10 µM):

| Exposure Time (h) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 (Control) | 100 | 0 |

| 1 | 78 ± 5 | 15 ± 3 |

| 6 | 42 ± 7 | 58 ± 6 |

| 10 | 12 ± 4 | 85 ± 5 |

| Data adapted from . |

Q. How is this compound synthesized, and what steps ensure its bioactive (Z)-configuration?

- Methodological Answer : this compound is synthesized via:

- Suzuki-Miyaura cross-coupling to introduce the non-2-en-1-yl chain.

- Protection/deprotection strategies (e.g., MOM ethers) to preserve stereochemistry.

- pH-controlled activation to release the bioactive form in acidic microenvironments (e.g., tumors) .

Q. What protocols assess this compound’s antimicrobial activity?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal pathogens.

- Time-kill kinetics to determine bactericidal/fungicidal effects.

- Biofilm disruption assays (e.g., crystal violet staining) for sessile microbial communities .

Advanced Research Questions

Q. How can structural modifications (e.g., MOMO prodrugs) enhance this compound’s pharmacological delivery?

- Methodological Answer :

- Design : Introduce pH-sensitive protecting groups (e.g., MOM ethers) to stabilize this compound until it reaches acidic targets.

- Validation : Compare cytotoxicity of MOMO vs. This compound at varying pH levels (e.g., pH 6.3 vs. 7.4) using LC-MS to track conversion rates .

- Table 2 : MOMO activation efficiency in melanoma cells:

| pH | Conversion to this compound (%) | Cell Viability (%) |

|---|---|---|

| 7.4 | <5 | 95 ± 3 |

| 6.3 | 92 ± 4 | 28 ± 6 |

Q. How to resolve discrepancies in this compound’s IC50 values across cancer cell lines?

- Methodological Answer :

- Standardize assay conditions : Use identical exposure times, serum concentrations, and passage numbers.

- Control for p53 status : Stratify cell lines by p53 wild-type vs. mutant, as this compound’s apoptosis mechanism is p53-dependent .

- Meta-analysis : Pool data from multiple studies (e.g., melanoma vs. leukemia) to identify cell-type-specific sensitivities .

Q. What in vivo models are suitable for studying this compound’s antitumor efficacy?

- Methodological Answer :

- Xenograft models : Implant human melanoma cells into immunodeficient mice and measure tumor volume post-treatment.

- Pharmacokinetic profiling : Monitor this compound’s bioavailability and half-life via HPLC-MS.

- Toxicity screening : Assess liver/kidney function markers (e.g., ALT, creatinine) to establish therapeutic windows .

Data Contradiction Analysis

Q. Why do some studies report this compound-induced autophagy dysfunction while others emphasize apoptosis?

- Methodological Answer :

- Dose-dependent effects : Low doses may trigger cytostatic autophagy, while high doses induce apoptosis.

- Cell line variability : Autophagy-related genes (e.g., ATG5) may be differentially expressed across models.

- Experimental validation : Co-stain cells with LC3 (autophagy marker) and Annexin V to quantify dual mechanisms .

Best Practices for Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.